molecular formula C16H15N3O2S B13901916 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole

Cat. No.: B13901916
M. Wt: 313.4 g/mol
InChI Key: KTBWWGFUWGNRND-LICLKQGHSA-N
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Description

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a dimethoxybenzylidene group attached to a hydrazinyl-benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-hydrazinyl-1,3-benzothiazole under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its anticonvulsant activity may involve modulation of neurotransmitter receptors or ion channels in the brain .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole
  • 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole
  • 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-[2-(4-morpholinylcarbonyl)phenyl]-2-oxoacetamide

Uniqueness

2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole is unique due to the specific positioning of the dimethoxy groups on the benzylidene moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties compared to other benzothiazole derivatives .

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C16H15N3O2S/c1-20-12-7-8-14(21-2)11(9-12)10-17-19-16-18-13-5-3-4-6-15(13)22-16/h3-10H,1-2H3,(H,18,19)/b17-10+

InChI Key

KTBWWGFUWGNRND-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC2=NC3=CC=CC=C3S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC2=NC3=CC=CC=C3S2

Origin of Product

United States

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